Chiral Identity: (S)-Enantiomer (CAS 335280-33-6) vs (R)-Enantiomer (CAS 1353998-17-0) vs Racemic Mixture (CAS 865432-10-6)
The (S)-enantiomer (CAS 335280-33-6) possesses a defined atom stereocenter count of 1 with the (S)-absolute configuration, as confirmed by its standardized InChI stereochemical descriptor (/t8-/m0/s1) and SMILES notation (CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CCl) [1]. The (R)-enantiomer (CAS 1353998-17-0) carries the opposite configuration (SMILES: O=C(N1C[C@H](NC(CCl)=O)CC1)OC(C)(C)C), while the racemic mixture (CAS 865432-10-6) has no defined stereochemistry . The (S)-enantiomer is synthesized from L-aspartic acid as the chiral pool starting material, ensuring configurational fidelity [2].
| Evidence Dimension | Absolute configuration at pyrrolidine C-3 and stereochemical identity |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (S); SMILES: C[C@@H]; InChI: /t8-/m0/s1; MDL MFCD21093031 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1353998-17-0): 1 defined atom stereocenter (R); SMILES: C[C@H]; MDL MFCD21093030. Racemic (CAS 865432-10-6): 0 defined stereocenters; SMILES lacks chiral specification |
| Quantified Difference | Opposite enantiomeric configuration; racemic has no net stereochemical identity |
| Conditions | Structural identity established by PubChem computed descriptors, InChI/SMILES notation, and MDL registry numbers |
Why This Matters
Selection of the correct enantiomer (S vs. R) is non-negotiable for asymmetric synthesis programs—using the incorrect enantiomer will produce diastereomeric products with different pharmacological profiles.
- [1] PubChem Compound Summary for CID 10945256, (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate. PubChem, 2025. View Source
- [2] Zhang, X. et al. Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Synthetic Communications, 2018, 48, 2341-2347. View Source
